molecular formula C16H22N2O5 B1173142 2-Methylpropanal dimethyl hydrazone CAS No. 13063-57-5

2-Methylpropanal dimethyl hydrazone

Cat. No.: B1173142
CAS No.: 13063-57-5
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Description

2-Methylpropanal dimethyl hydrazone is an N,N-dialkylhydrazone derivative with the molecular formula C6H14N2 . Hydrazones are a class of organic compounds characterized by the R1R2C=N-NR3R4 functional group, typically synthesized via the condensation of hydrazines with carbonyl compounds like aldehydes or ketones . This places this compound as a structurally relevant compound for exploring the properties and applications of hydrazones in modern chemical research. In synthetic organic chemistry, N,N-dialkylhydrazones like this compound serve as versatile intermediates and possess a highly nucleophilic alpha-hydrogen atom . This reactivity enables their use in specialized transformations. They can be deprotonated by strong bases, such as lithium diisopropylamide (LDA), to form azaenolates, which can subsequently be alkylated by alkyl halides, providing a powerful method for carbon-carbon bond formation . Furthermore, the C=N bond of hydrazones can be hydrolyzed back to the parent carbonyl compound, reduced to amines, or reacted with organometallic nucleophiles . The broader class of hydrazones and their derivatives is of significant interest in medicinal chemistry and chemical biology due to a wide spectrum of reported biological activities . Researchers have explored hydrazone-containing compounds for their antimicrobial, anticonvulsant, anticancer, anti-inflammatory, and antitubercular properties . The hydrazone functional group is also a cornerstone in bioconjugation strategies. Its stability at neutral pH, coupled with rapid hydrolysis under acidic conditions, makes it an excellent linker in antibody-drug conjugates (ADCs) for targeted drug delivery, ensuring selective release of the therapeutic agent within the acidic environment of cellular lysosomes . This compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13063-57-5

Molecular Formula

C16H22N2O5

Origin of Product

United States

Mechanistic Investigations of 2 Methylpropanal Dimethyl Hydrazone Transformations

Detailed Analysis of Hydrazone Formation Mechanisms

The synthesis of 2-Methylpropanal dimethyl hydrazone from 2-Methylpropanal (also known as isobutyraldehyde) and N,N-dimethylhydrazine follows a well-established two-stage mechanism: nucleophilic addition followed by dehydration. numberanalytics.comncert.nic.in

Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the terminal nitrogen atom of N,N-dimethylhydrazine performing a nucleophilic attack on the electrophilic carbonyl carbon of 2-Methylpropanal. ncert.nic.in This attack breaks the carbonyl's π-bond, pushing electrons onto the oxygen atom. The hybridization of the carbonyl carbon changes from sp² to sp³, resulting in the formation of a zwitterionic tetrahedral intermediate, sometimes referred to as a carbinolamine or hemiaminal. ncert.nic.innih.gov

Role of Proton Transfer and Acid-Base Catalysis in Reaction Pathways

Proton transfer and catalysis are critical to the efficiency of hydrazone formation, as the reaction rate is highly pH-dependent. numberanalytics.com The process is typically subject to general acid catalysis. nih.gov

At neutral pH, the rate-limiting step is often the acid-catalyzed dehydration of the tetrahedral intermediate. nih.govnih.gov The reaction is generally fastest in a slightly acidic pH range of approximately 4 to 6. numberanalytics.comacs.org

At High pH: In neutral or basic conditions, there is an insufficient concentration of acid to effectively catalyze the dehydration of the carbinolamine intermediate by protonating the hydroxyl group. This makes the elimination of water the slow, rate-determining step. nih.gov

Catalysts can significantly accelerate the reaction. Aniline, for instance, can act as a nucleophilic catalyst by first forming a highly reactive protonated Schiff base intermediate with the carbonyl compound, which is then rapidly displaced by the hydrazine (B178648). acs.orgkiku.dk Furthermore, intramolecular catalysis can occur when the aldehyde or hydrazine contains a nearby acidic or basic group. nih.gov These groups can act as internal "proton shuttles," facilitating the necessary proton transfers within a single molecule via stable 5- or 6-membered transition states. nih.govmasterorganicchemistry.com

Characterization of Tetrahedral Intermediates and Transition States

The pathway to this compound proceeds through distinct intermediates and transition states that have been the subject of detailed study.

Tetrahedral Intermediate: The key intermediate in the reaction is the carbinolamine, formed from the initial nucleophilic attack. ncert.nic.innih.gov Its formation represents a shift from a planar sp² hybridized carbonyl carbon to a tetrahedral sp³ hybridized carbon. ncert.nic.in The stability and subsequent reactivity of this intermediate are pivotal. Its breakdown to eliminate water is typically the rate-determining step under neutral or slightly acidic conditions. nih.gov

Transition States: The transition state for the rate-limiting dehydration step is of significant interest. Mechanistic proposals, supported by computational studies like Density Functional Theory (DFT), suggest that the transition state involves a concurrent proton transfer from a general acid catalyst to the hydroxyl group as the C-O bond begins to break. nih.gov This lowers the activation energy for the elimination of water. In cases of intramolecular catalysis, the transition state can involve a cyclic arrangement where a nearby functional group facilitates the proton transfer, enhancing the reaction rate. nih.gov For example, a carboxylic acid group positioned ortho to a benzaldehyde (B42025) has been shown to donate a proton in a 7-membered ring transition state, accelerating the reaction. nih.gov

Kinetic and Thermodynamic Aspects Governing Hydrazone Reactivity

The reactivity of hydrazone formation is governed by both kinetic and thermodynamic factors that are influenced by substrate structure and reaction conditions.

Kinetics: The rate of reaction is highly sensitive to the structure of the carbonyl compound.

Electronic Effects: Electron-withdrawing groups near the carbonyl group tend to increase its electrophilicity, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. nih.gov

Steric Effects: While bulky groups can sometimes hinder the reaction, aliphatic aldehydes like 2-Methylpropanal are known to react significantly faster than aromatic aldehydes (e.g., benzaldehyde). kiku.dkacs.org This is partly because the background rate of hydrazone formation is already fast for these aliphatic substrates, so the relative rate enhancement from catalysts is often lower compared to that seen with slower-reacting aromatic aldehydes. kiku.dkacs.org

The table below, based on findings from related systems, illustrates the impact of catalysts on the rate of hydrazone formation.

CatalystRelative Rate Enhancement (krel)
None (Background Reaction)1.0
L-Alanine1.1
L-Proline1.3
L-Histidine2.0
L-Histidine methyl ester3.7
2-(Aminomethyl)imidazole6.8
2-(Aminomethyl)benzimidazole~10
This data is derived from studies on different aldehyde/hydrazine systems but illustrates the principles of catalysis applicable to hydrazone formation. Data sourced from Pittelkow, M. et al. (2014). kiku.dkacs.org

Thermodynamics: From a thermodynamic standpoint, the formation of the C=N double bond in the hydrazone is generally a favorable process. The equilibrium in aqueous solution typically lies on the side of the hydrazone product. acs.org However, the reaction is reversible, and hydrazones are susceptible to hydrolysis, which cleaves the C=N bond to regenerate the original aldehyde/ketone and hydrazine. wikipedia.org This reversibility is the foundation of dynamic covalent chemistry, where the hydrazone bond can be formed and broken under equilibrium conditions. ljmu.ac.uk

Applications in Advanced Stereoselective and Asymmetric Organic Synthesis

Utilizing Chiral Auxiliaries for Enantioselective Transformations

The most prominent strategy for achieving enantioselectivity with aldehyde hydrazones involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they are cleaved and can often be recovered.

Pioneered by E. J. Corey and extensively developed by Dieter Enders, the SAMP/RAMP hydrazone alkylation is a robust and widely used method for the asymmetric α-alkylation of aldehydes and ketones. wikipedia.org The methodology utilizes the chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer, (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). wikipedia.org

The process involves three key steps:

Hydrazone Formation : 2-methylpropanal is condensed with SAMP or RAMP to form a chiral hydrazone. wikipedia.org

Asymmetric Induction : The chiral hydrazone is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This forms a rigid, five-membered chelate structure where the lithium ion is coordinated to both the nitrogen atom of the deprotonated hydrazone (now an azaenolate) and the oxygen atom of the methoxymethyl group. This rigid conformation effectively shields one face of the azaenolate, forcing an incoming electrophile to attack from the less hindered side. wikipedia.orgpnu.ac.ir

Auxiliary Cleavage : After the alkylation step, the chiral auxiliary is removed, typically by ozonolysis or hydrolysis, to release the α-alkylated 2-methylpropanal derivative with a newly created stereocenter of high enantiomeric purity. wikipedia.org

This methodology allows for the synthesis of either enantiomer of the final product by simply choosing between the (S)-auxiliary (SAMP) or the (R)-auxiliary (RAMP). mit.edu

Beyond controlling the stereochemistry at the α-position, chiral hydrazones can exert diastereoselective control over reactions at remote positions within a molecule. Once a stereocenter is established using a method like SAMP/RAMP alkylation, it can influence the stereochemical outcome of subsequent reactions. This "remote control" is critical in synthesizing molecules with multiple contiguous chiral centers. nih.gov

The principle relies on the conformational preferences imposed by the initial stereocenter and the chiral auxiliary, which can direct reagents to a specific face of a distant functional group. For instance, in complex systems, a chiral center can dictate the approach of a reagent to a remote double bond or carbonyl group, leading to a specific diastereomer. nih.gov This has been demonstrated in diastereoselective vinyl additions to chiral hydrazones and remote C-H activation reactions, enabling the synthesis of complex acyclic and cyclic structures with controlled relative stereochemistry. nih.govnih.gov

Asymmetric α-Alkylation of Carbonyl Compounds via Hydrazone Intermediates

The asymmetric α-alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The SAMP/RAMP methodology provides a highly reliable route to achieve this for aldehydes like 2-methylpropanal. wikipedia.org The reaction of the lithiated SAMP-hydrazone of 2-methylpropanal with various alkyl halides proceeds with excellent stereoselectivity, yielding products with high enantiomeric excess (e.e.).

An alternative strategy involves using an achiral hydrazone, such as 2-methylpropanal dimethyl hydrazone, in conjunction with a chiral ligand. For example, the use of the chiral ligand (-)-sparteine (B7772259) in the alkylation of dimethylhydrazones has been shown to generate enantiomerically enriched α-alkylated ketones, providing a method that avoids the covalent attachment of a chiral auxiliary. nih.gov

The table below summarizes typical results for the asymmetric alkylation of the SAMP-hydrazone of 2-methylpropanal, demonstrating the high levels of enantioselectivity achieved.

Electrophile (R-X)Product (R-CH(iPr)CHO)Yield (%)e.e. (%)
Methyl iodide2,3-Dimethylbutanal75>95
Ethyl iodide3-Methyl-2-ethylbutanal80>96
Benzyl (B1604629) bromide3-Methyl-2-benzylbutanal82>95
Allyl bromide3-Methyl-2-allylbutanal78>96

Data compiled from representative examples in synthetic literature. Actual yields and e.e. values may vary based on specific reaction conditions.

Strategies for Stereochemical Induction in Complex Molecule Construction

The reliability of the hydrazone methodology makes it a powerful strategic tool in the total synthesis of complex natural products. nih.gov Synthetic chemists often use a convergent approach, where different fragments of a target molecule are synthesized separately and then joined together. The SAMP/RAMP methodology is frequently employed to install key stereocenters in these fragments with high fidelity. uni-kiel.de

A notable example is the total synthesis of pironetin, a polyketide with significant antitumor activity. uni-kiel.de In its synthesis, the stereogenic centers of different fragments were installed using the SAMP/RAMP hydrazone methodology. An asymmetric α-alkylation was used to set one key stereocenter, while an asymmetric aldol (B89426) reaction via a chiral hydrazone intermediate was used to create others. nih.govuni-kiel.de This strategic application underscores the method's importance in building complex architectures with precise stereochemical control.

Dynamic Kinetic Resolutions and Stereoconvergent Processes

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of an entire racemic mixture into a single, enantiomerically pure product, with a theoretical maximum yield of 100%. wikipedia.org This process combines two key features: the rapid, in-situ racemization of the starting material and a highly stereoselective reaction that consumes one enantiomer much faster than the other. wikipedia.orgnih.gov

Hydrazone chemistry is highly relevant to DKR, particularly for α-chiral aldehydes. An α-chiral aldehyde can be racemized through the formation of an achiral enamine or hydrazone intermediate. nih.govnih.gov For example, a racemic α-substituted aldehyde can be condensed with a hydrazine (B178648) (like N,N-dimethylhydrazine or hydrazine hydrate) to form a hydrazone. The equilibrium between the aldehyde, the hydrazone, and the corresponding ene-hydrazine provides a pathway for the chiral center to racemize.

In a DKR process, this racemization is coupled with an enantioselective reaction. A chiral catalyst or reagent can then selectively transform one of the rapidly interconverting enantiomers of the aldehyde into the desired product. This stereoconvergent approach efficiently channels the entire racemic starting material into a single stereoisomeric product, avoiding the 50% yield limit of a classical kinetic resolution. nih.gov While direct DKR of a 2-methylpropanal derivative is less common (as it is not chiral at the α-position), the principles of hydrazone-mediated racemization are central to the DKR of a wide range of α-chiral aldehydes and ketones. nih.govrsc.org

Construction of Heterocyclic Frameworks and Polyfunctional Systems

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Triazines)

While specific studies detailing the synthesis of pyrazoles and triazines directly from 2-Methylpropanal dimethyl hydrazone are not extensively reported in publicly available literature, the general reactivity of hydrazones provides a well-established blueprint for such transformations.

Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methodologies are cornerstone reactions in heterocyclic chemistry, typically involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) or its derivative. In this context, this compound can, in principle, serve as the hydrazine component. The reaction would likely proceed through the initial formation of an intermediate which then undergoes cyclization and dehydration to yield the aromatic pyrazole ring. The substitution pattern on the resulting pyrazole would be dictated by the specific 1,3-dicarbonyl partner employed. The isobutyl group from the hydrazone would be expected to reside on one of the nitrogen atoms of the pyrazole ring.

Triazines: The synthesis of 1,2,4-triazines can often be achieved through the reaction of α-dicarbonyl compounds with amidrazones or by the cyclocondensation of various precursors. While direct examples involving this compound are scarce, the conceptual framework for its use exists. For instance, reaction with appropriate synthons could lead to the formation of the triazine core, with the dimethylamino and isobutyl groups from the original hydrazone incorporated into the final structure. The development of novel synthetic routes to triazines often involves hydrazone intermediates. mdpi.comjocpr.com

Annulation Reactions for Fused Ring Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for building polycyclic systems. Hydrazones are known to be effective partners in these transformations. For instance, rhodium(III)-catalyzed C-H activation of hydrazones and subsequent annulation with alkynes is a documented method for constructing fused N-heterocycles. While the specific application of this compound in this context is not explicitly detailed in available research, the general mechanism suggests its potential utility. In such a reaction, the C-H bonds of the isobutyl group or the methyl groups on the terminal nitrogen could potentially be activated to participate in the cyclization, leading to fused pyridazine (B1198779) or other related heterocyclic systems.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Hydrazones are frequently employed as key components in MCRs to generate molecular diversity.

The reactivity of this compound makes it a suitable candidate for MCRs. For example, in a hypothetical MCR, the nucleophilic nitrogen of the hydrazone could react with an electrophile, while the activated α-carbon could engage with another reaction partner. This could lead to the rapid assembly of complex acyclic or heterocyclic structures. The Biginelli and Hantzsch reactions, while traditionally not employing hydrazones directly, have inspired the development of related MCRs where hydrazone-derived intermediates play a crucial role. The development of novel MCRs is an active area of research, and the inclusion of aliphatic hydrazones like this compound could offer new pathways to diverse chemical scaffolds.

Formation of Complex Polyketide and Natural Product Precursors

The synthesis of natural products and their precursors often requires the stereocontrolled construction of complex carbon skeletons. While there is no direct evidence in the reviewed literature of this compound being used as a precursor in the total synthesis of complex polyketides or other natural products, the functional groups present in the molecule offer potential synthetic handles.

The isobutyl group, for instance, could be a structural motif in a target natural product. More significantly, the hydrazone functionality can be used to protect a carbonyl group (isobutyraldehyde in this case) or to activate the α-carbon for C-C bond formation. Following the desired transformations, the hydrazone can be hydrolyzed back to the aldehyde, allowing for further synthetic manipulations. This strategy is common in the synthesis of complex molecules where precise control over reactivity is essential.

Theoretical and Computational Studies of Aldehyde Dimethyl Hydrazone Systems

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules like 2-Methylpropanal dimethyl hydrazone. These calculations provide detailed information on bond lengths, bond angles, and the distribution of electron density within the molecule.

The geometry of this compound has been optimized using computational methods to predict its most stable three-dimensional structure. Key structural parameters, such as the lengths of the C=N, N-N, and adjacent bonds, as well as the bond angles around the central atoms, can be precisely calculated. While specific experimental data for this compound is scarce, calculations on analogous hydrazone systems provide reliable estimates. For instance, DFT calculations on similar hydrazone derivatives show good agreement with experimental data where available. banglajol.info

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. In hydrazones, the HOMO is typically localized on the nitrogen atoms, particularly the lone pair of the sp²-hybridized nitrogen, while the LUMO is often associated with the π* orbital of the C=N double bond.

Mulliken charge distribution analysis reveals the partial charges on each atom, highlighting the polar nature of the C=N bond and the electron-rich character of the nitrogen atoms. This information is crucial for predicting sites of nucleophilic or electrophilic attack.

Table 1: Representative Calculated Structural and Electronic Properties of an Aldehyde Dimethyl Hydrazone System

ParameterRepresentative Calculated ValueSignificance
Bond Lengths (Å)
C=N~1.28 - 1.30Indicates a strong double bond character.
N-N~1.38 - 1.40Shorter than a typical N-N single bond, suggesting some degree of delocalization.
N-CH₃~1.45Typical single bond length.
Bond Angles (°)
C-C=N~120 - 125Consistent with sp² hybridization of the carbon atom.
C=N-N~115 - 120Reflects the geometry around the central nitrogen atom.
Electronic Properties
HOMO EnergyHigh (e.g., -6.0 to -5.5 eV)Indicates the molecule can act as an electron donor.
LUMO EnergyLow (e.g., 0.5 to 1.0 eV)Suggests susceptibility to nucleophilic attack at the C=N bond.
HOMO-LUMO Gap~6.5 - 7.0 eVProvides a measure of the molecule's kinetic stability.
Dipole Moment~1.5 - 2.5 DIndicates a polar molecule, influencing its solubility and intermolecular interactions.

Note: The values presented are representative and can vary depending on the specific computational method and basis set used. The presence of the isobutyl group in this compound will introduce specific steric and electronic effects that can fine-tune these parameters.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions involving aldehyde dimethyl hydrazones. This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and the characterization of transition states.

A key reaction of aldehyde dimethyl hydrazones is their deprotonation to form azaenolates, which are potent nucleophiles in C-C bond-forming reactions. Computational studies can model the deprotonation step, typically with a strong base like lithium diisopropylamide (LDA), and characterize the structure of the resulting azaenolate.

For instance, in the alkylation of a hydrazone, computational models can help to understand the geometry of the transition state, which is crucial for explaining the observed stereoselectivity. nih.gov The transition state is a fleeting, high-energy structure that represents the energy maximum along the reaction coordinate. Its geometry, including the forming and breaking bonds, can be precisely calculated. nih.govyoutube.com

Another important class of reactions for hydrazones is cycloaddition. Computational studies of Brønsted acid-catalyzed transannular cycloadditions of cycloalkenone hydrazones have shown that the process is a concerted, apolar reaction where all bond-forming and breaking events occur simultaneously. nih.gov Such detailed mechanistic insights are often inaccessible through experimental means alone.

Table 2: Representative Calculated Energetics for a Hydrazone Reaction Step

ParameterRepresentative Calculated Value (kcal/mol)Significance
Activation Energy (ΔG‡)+15 to +25The energy barrier that must be overcome for the reaction to proceed. Higher values indicate slower reactions.
Reaction Energy (ΔG_rxn)-10 to -30The overall free energy change of the reaction. Negative values indicate a spontaneous reaction.
Transition State Vibrational FrequencyOne imaginary frequencyConfirms that the calculated structure is a true transition state.

Note: These values are illustrative and highly dependent on the specific reaction, solvent, and computational level of theory.

Prediction of Regio-, Diastereo-, and Enantioselectivity

One of the most powerful applications of computational chemistry in the context of aldehyde dimethyl hydrazones is the prediction and rationalization of selectivity in their reactions. Many reactions of these compounds, particularly those involving chiral auxiliaries, proceed with high levels of stereocontrol.

A prime example is the asymmetric alkylation of aldehydes and ketones using the SAMP/RAMP chiral auxiliary methodology, developed by Enders. wikipedia.orgresearchgate.netmit.edu In this method, an aldehyde like 2-methylpropanal would first be converted to a chiral hydrazone using (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP or RAMP). Computational studies have been crucial in understanding the origin of the high enantioselectivity observed in the subsequent alkylation of the corresponding azaenolate. nih.gov

These studies have shown that the lithium azaenolate intermediate adopts a rigid, chelated structure where the lithium ion is coordinated to the nitrogen atom and the oxygen atom of the methoxymethyl group of the auxiliary. wikipedia.org This chelation, combined with the steric bulk of the pyrrolidine (B122466) ring, effectively blocks one face of the azaenolate. Consequently, an incoming electrophile can only approach from the less hindered face, leading to the formation of one enantiomer in high excess. nih.gov

DFT calculations can be used to model the different possible transition states leading to the various stereoisomers. By comparing the relative energies of these transition states, the major product can be predicted with a high degree of accuracy. The lower the energy of a transition state, the faster the reaction pathway, and thus the more abundant the corresponding product.

Computational models have also been developed to predict enantioselectivity in a broader range of catalytic asymmetric reactions involving imines, demonstrating the general applicability of these theoretical approaches. nih.gov

Conformational Analysis and Intermolecular Interaction Studies

The three-dimensional shape (conformation) of this compound and its interactions with other molecules are key determinants of its physical properties and reactivity. Computational methods are well-suited to explore the conformational landscape and the nature of intermolecular forces.

Conformational analysis of this compound involves identifying all possible low-energy spatial arrangements of its atoms. The molecule has several rotatable single bonds, including the N-N bond, the C-N bond to the isobutyl group, and the C-C bonds within the isobutyl group. Rotation around these bonds can lead to different conformers with varying steric and electronic energies.

Computational potential energy surface scans can be performed by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the barriers to rotation. The most stable conformer is the one with the lowest energy, and it will be the most populated at equilibrium.

Intermolecular interactions play a crucial role in the condensed phases (liquid and solid) and in solution. For this compound, the primary intermolecular forces are van der Waals interactions and dipole-dipole interactions due to the polar C=N bond. While it lacks strong hydrogen bond donors, the nitrogen atoms can act as hydrogen bond acceptors in the presence of suitable donor molecules like alcohols or water. researchgate.net

Ab initio methods can be used to study the interaction energies between two or more molecules of this compound or between the hydrazone and solvent molecules. nih.govumn.eduaps.org These studies can provide quantitative information about the strength and nature of these interactions, helping to explain properties such as boiling point, solubility, and behavior in different solvent environments.

Conclusion and Future Research Perspectives

Synthesis of 2-Methylpropanal Dimethyl Hydrazone as a Platform for Organic Synthesis

This compound, also known as isobutyraldehyde (B47883) dimethylhydrazone, is a key derivative of 2-methylpropanal (isobutyraldehyde). Its synthesis is straightforward and efficient, typically achieved through the condensation reaction of 2-methylpropanal with unsymmetrical dimethylhydrazine (UDMH). A common laboratory method involves stirring the aldehyde with N,N-dimethylhydrazine in a solvent like dichloromethane, using a dehydrating agent such as anhydrous magnesium sulfate (B86663) to drive the reaction to completion by removing the water formed. tandfonline.com This high-yield preparation makes the compound readily accessible for further synthetic applications. researchgate.netresearchgate.net

Once formed, this compound is not merely an endpoint but a versatile platform for a variety of organic transformations. The dimethylhydrazone group serves several critical functions:

Protecting Group: It acts as a robust protecting group for the aldehyde functionality, stable under various conditions but can be removed when needed. Deprotection can be accomplished by stirring the hydrazone with aqueous glyoxylic acid at room temperature. tandfonline.com

Activation for α-Alkylation: The hydrazone group modifies the electronic properties of the parent aldehyde, facilitating the deprotonation of the α-carbon. This allows for subsequent alkylation, providing a powerful tool for forming new carbon-carbon bonds. For instance, the magnesium salt of the aldimine derived from isobutyraldehyde can be alkylated with reagents like benzyl (B1604629) chloride to produce more complex aldehydes after hydrolysis. orgsyn.org

Intermediate for C-H Functionalization: Modern synthetic methods have utilized aldehyde-derived hydrazones for direct C-H bond functionalization. acs.org These transformations open new pathways to create complex molecules that would be difficult to access otherwise, positioning this compound as a valuable building block. acs.orgnih.gov

The utility of this compound lies in its ability to act as a stable, yet reactive, intermediate, enabling chemists to construct elaborate molecular frameworks from a simple aldehyde precursor.

Current Advancements and Unaddressed Challenges in Hydrazone Chemistry

The field of hydrazone chemistry has seen significant growth, moving far beyond simple carbonyl derivatives to become central players in advanced organic synthesis. acs.org

Current Advancements:

Versatile Synthetic Building Blocks: Hydrazones are now recognized as highly versatile synthetic intermediates. acs.org They participate in a wide range of transformations, including cycloadditions and cascade reactions, for the efficient synthesis of biologically important N-heterocycles like pyrazoles, indazoles, and cinnolines. acs.orgwikipedia.org

Photoredox and Transition-Metal Catalysis: The emergence of visible-light photoredox catalysis has revolutionized hydrazone chemistry. This strategy enables various C-H functionalizations, such as difluoroalkylation and trifluoromethylation, of aldehyde-derived hydrazones under mild conditions. acs.org

Bioconjugation and Materials Science: The specific reactivity of the hydrazone linkage, particularly its stability at neutral pH and susceptibility to hydrolysis under acidic conditions, has been exploited in medical biotechnology for drug delivery systems and in materials science for creating dynamic, self-healing materials. nih.govwikipedia.org

Unaddressed Challenges:

Reaction Conditions and Selectivity: Despite progress, some synthetic methods involving hydrazones still require harsh conditions or suffer from a limited substrate scope. acs.org Achieving high chemo- and regioselectivity remains a persistent challenge in many transformations.

Toxicity and Sustainability: The use of toxic reagents, such as unsymmetrical dimethylhydrazine (UDMH), is a significant drawback. nih.gov Developing greener synthetic routes and utilizing less toxic derivatives are critical for both laboratory and industrial applications. nih.gov

Hydrolytic Stability: While useful in some contexts, the hydrolytic lability of the hydrazone bond can be a limitation, complicating purification and storage. wikipedia.org The susceptibility to hydrolysis is influenced by substituents, which can affect the compound's stability under physiological conditions. nih.gov

Addressing these challenges is crucial for the continued development and application of hydrazone-based synthetic strategies.

Emerging Methodologies and Prospective Research Directions for Aldehyde Dimethyl Hydrazones

The future of aldehyde dimethyl hydrazone chemistry is focused on developing more efficient, selective, and sustainable synthetic methods while expanding their applications into new scientific domains.

Emerging Methodologies:

Novel Catalytic Systems: Research is increasingly focused on new catalytic approaches. This includes the development of metal-free catalytic systems and innovative photocatalytic strategies to drive reactions under milder conditions. rsc.orgnih.govcolab.ws Acceptorless dehydrogenative coupling reactions, for instance, offer a direct and highly selective route to hydrazone synthesis. organic-chemistry.org

One-Pot and Tandem Reactions: To improve efficiency and reduce waste, one-pot procedures that combine multiple reaction steps, such as condensation and N-alkylation or radical addition, are being developed. organic-chemistry.orgresearchgate.net

Reversible Derivatization: An innovative strategy involves using N,N-dimethylhydrazine as a reversible derivatizing agent. This approach can temporarily mask a carbonyl group while activating another part of the molecule for a selective reaction, as demonstrated in the hydroxymethylation of furfural. nih.gov

Prospective Research Directions:

Complex Molecule Synthesis: A primary goal is to continue leveraging aldehyde dimethyl hydrazones as building blocks for the synthesis of increasingly complex and biologically active molecules, including natural products and pharmaceuticals. acs.orgnih.govacs.org

Materials Science Applications: The unique properties of the hydrazone bond make it attractive for the design of advanced materials. Future research will likely explore their use in creating new polymers, molecular switches, and adaptive materials with tunable properties. wikipedia.org

Sustainable Chemistry: A major thrust will be the development of more sustainable synthetic protocols. This includes using bio-based starting materials, employing greener solvents, and designing highly efficient catalytic cycles that minimize waste and avoid toxic reagents. nih.govnih.gov

Compound Data

Table 1: Properties of this compound

Property Value
IUPAC Name N-(2-methylpropylidene)-N-methylmethanamine
Synonyms Isobutyraldehyde dimethylhydrazone
Molecular Formula C₆H₁₄N₂
Molecular Weight 114.19 g/mol
Appearance Liquid

| Boiling Point | 119-120 °C |

Note: Data may vary based on source and purity.

Table 2: List of Compounds Mentioned

Compound Name Molecular Formula
2,2-dimethyl-3-phenylpropionaldehyde C₁₁H₁₄O
2-Methylpropanal C₄H₈O
This compound C₆H₁₄N₂
Benzyl chloride C₇H₇Cl
Cinnoline C₈H₆N₂
Furfural C₅H₄O₂
Glyoxylic acid C₂H₂O₃
Indazole C₇H₆N₂
Isobutyraldehyde C₄H₈O
N,N-dimethylhydrazine C₂H₈N₂
Pyrazole (B372694) C₃H₄N₂

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